molecular formula C15H17NO3S B10844268 4-hydroxy-N-phenyl-N-propylbenzenesulfonamide

4-hydroxy-N-phenyl-N-propylbenzenesulfonamide

Katalognummer B10844268
Molekulargewicht: 291.4 g/mol
InChI-Schlüssel: VUUWGEGTDFUSTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-hydroxy-N-phenyl-N-propylbenzenesulfonamide is a chemical compound with the molecular formula C15H17NO3S It is characterized by the presence of a hydroxyl group, a phenyl group, and a propyl group attached to a benzenesulfonamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-phenyl-N-propylbenzenesulfonamide typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with N-phenyl-N-propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-hydroxy-N-phenyl-N-propylbenzenesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

4-hydroxy-N-phenyl-N-propylbenzenesulfonamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-hydroxy-N-phenyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The sulfonamide group can interact with various biological pathways, leading to its therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-hydroxy-N-phenylbenzamide: Similar structure but lacks the propyl group.

    N-phenylbenzenesulfonamide: Lacks both the hydroxyl and propyl groups.

    4-hydroxybenzenesulfonamide: Lacks the phenyl and propyl groups

Uniqueness

4-hydroxy-N-phenyl-N-propylbenzenesulfonamide is unique due to the presence of both the hydroxyl and propyl groups, which contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H17NO3S

Molekulargewicht

291.4 g/mol

IUPAC-Name

4-hydroxy-N-phenyl-N-propylbenzenesulfonamide

InChI

InChI=1S/C15H17NO3S/c1-2-12-16(13-6-4-3-5-7-13)20(18,19)15-10-8-14(17)9-11-15/h3-11,17H,2,12H2,1H3

InChI-Schlüssel

VUUWGEGTDFUSTR-UHFFFAOYSA-N

Kanonische SMILES

CCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.